Enzastaurin, an investigational, targeted, oral agent, will be evaluated at more than 100 sites worldwide for the treatment of relapsed glioblastoma multiforme (GBM), an aggressive and malignant form of brain cancer.
Enzastaurin
CAS No.: 170364-57-5
Cat. No.: VC0003471
Molecular Formula: C32H29N5O2
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 170364-57-5 |
---|---|
Molecular Formula | C32H29N5O2 |
Molecular Weight | 515.6 g/mol |
IUPAC Name | 3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39) |
Standard InChI Key | AXRCEOKUDYDWLF-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7 |
Appearance | Solid powder |
Enzastaurin is a synthetic macrocyclic bisindolemaleimide compound, specifically designed as a serine-threonine kinase inhibitor. It is primarily known for its potential antineoplastic activity, which involves inhibiting tumor growth through multiple mechanisms. Enzastaurin selectively targets protein kinase C beta (PKCβ), an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis, thereby reducing tumor blood supply and burden .
Mechanism of Action
Enzastaurin acts by inhibiting signaling through the PKCβ and PI3K/AKT pathways, which are often activated in various cancers. This inhibition can lead to reduced cell proliferation, increased apoptosis (programmed cell death), and decreased angiogenesis (formation of new blood vessels), all of which are critical for tumor growth .
Clinical Trials and Research Findings
Enzastaurin has been extensively studied in clinical trials across multiple cancer types, including glioblastoma, non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma .
New Phase III Trial for Newly Diagnosed Glioblastoma
A new Phase III trial is underway, focusing on enzastaurin combined with temozolomide and radiation therapy in patients with newly diagnosed glioblastoma who are positive for the DGM1 biomarker. This trial aims to identify subpopulations of patients who may benefit from enzastaurin treatment based on genetic markers .
Pharmacokinetics and Administration
Enzastaurin is administered orally, and its absorption is significantly enhanced by food intake. Patients are advised to take the drug soon after eating to maximize exposure to enzastaurin and its metabolites .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume